Cas no 1090903-92-6 ((4-Methyl-1H-indol-3-yl)methanol)
(4-Methyl-1H-indol-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (4-Methyl-1H-indol-3-yl)methanol
- MFCD11212305
- 4-Methyl-1H-indole-3-methanol
- Z234893961
- SCHEMBL8121252
- DTXSID40655634
- DB-353454
- 1090903-92-6
- 1H-Indole-3-methanol, 4-methyl-
- W10506
- CHEMBL4564442
- AKOS009343901
- AS-54849
- AM802916
- EN300-54031
-
- MDL: MFCD11212305
- Inchi: 1S/C10H11NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-5,11-12H,6H2,1H3
- InChI Key: WVIVUJSADWBQDD-UHFFFAOYSA-N
- SMILES: OCC1=CNC2C=CC=C(C)C=21
Computed Properties
- Exact Mass: 161.084063974g/mol
- Monoisotopic Mass: 161.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 36Ų
(4-Methyl-1H-indol-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007685-5g |
(4-Methyl-1H-indol-3-yl)methanol |
1090903-92-6 | 95% | 5g |
$595.68 | 2023-09-04 | |
| TRC | M322925-25mg |
(4-Methyl-1H-indol-3-yl)methanol |
1090903-92-6 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M322925-50mg |
(4-Methyl-1H-indol-3-yl)methanol |
1090903-92-6 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M322925-250mg |
(4-Methyl-1H-indol-3-yl)methanol |
1090903-92-6 | 250mg |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM146384-5g |
(4-methyl-1H-indol-3-yl)methanol |
1090903-92-6 | 95% | 5g |
$546 | 2021-08-05 | |
| Ambeed | A539124-1g |
(4-Methyl-1H-indol-3-yl)methanol |
1090903-92-6 | 95+% | 1g |
$182.0 | 2024-04-26 | |
| Chemenu | CM146384-1g |
(4-methyl-1H-indol-3-yl)methanol |
1090903-92-6 | 95% | 1g |
$*** | 2023-04-03 | |
| abcr | AB461953-1 g |
4-Methyl-1H-indole-3-methanol; . |
1090903-92-6 | 1g |
€427.00 | 2022-03-01 | ||
| abcr | AB461953-2,5 g |
4-Methyl-1H-indole-3-methanol; . |
1090903-92-6 | 2,5 g |
€695.50 | 2022-03-01 | ||
| abcr | AB461953-5 g |
4-Methyl-1H-indole-3-methanol; . |
1090903-92-6 | 5g |
€1,141.00 | 2022-03-01 |
(4-Methyl-1H-indol-3-yl)methanol Suppliers
(4-Methyl-1H-indol-3-yl)methanol Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on (4-Methyl-1H-indol-3-yl)methanol
Introduction to (4-Methyl-1H-indol-3-yl)methanol (CAS No. 1090903-92-6)
(4-Methyl-1H-indol-3-yl)methanol, identified by its CAS number 1090903-92-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic alcohol, featuring a methyl-substituted indole backbone, has garnered considerable attention due to its versatile applications and potential in drug development. The structural motif of indole, combined with the methanol group at the 3-position, makes this compound a valuable scaffold for synthesizing bioactive molecules.
The indole ring system is well-documented for its presence in numerous natural products and pharmacologically active compounds. Its aromaticity and ability to engage in hydrogen bonding make it an attractive component in medicinal chemistry. Specifically, (4-Methyl-1H-indol-3-yl)methanol has been explored as a precursor in the synthesis of various derivatives with potential therapeutic effects. These derivatives have shown promise in preclinical studies, particularly in the modulation of enzymatic pathways and receptor interactions relevant to neurological and inflammatory disorders.
Recent advancements in computational chemistry have enabled more efficient design and optimization of molecules like (4-Methyl-1H-indol-3-yl)methanol. Molecular modeling studies have highlighted its favorable interactions with biological targets, suggesting its utility in developing novel therapeutics. For instance, researchers have leveraged its structural features to create analogs with enhanced binding affinity to specific protein targets, which could lead to improved drug efficacy and reduced side effects.
In the context of drug discovery, the methanol moiety at the 3-position of the indole ring provides a handle for further functionalization. This allows chemists to introduce diverse substituents at strategic positions, tailoring the compound's properties for specific biological activities. Such modifications have been instrumental in generating libraries of compounds for high-throughput screening, a common strategy in modern drug development pipelines.
One notable area where (4-Methyl-1H-indol-3-yl)methanol has shown promise is in the treatment of neurodegenerative diseases. The indole core is structurally similar to certain neurotransmitters and neuromodulators, suggesting potential interactions with central nervous system receptors. Preliminary studies have indicated that derivatives of this compound may modulate pathways associated with neuroprotection and inflammation, offering a new avenue for therapeutic intervention.
The synthesis of (4-Methyl-1H-indol-3-yl)methanol itself is an intriguing challenge that has spurred innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences starting from readily available precursors like tryptophan or indole derivatives. However, recent reports have highlighted more streamlined synthetic routes, including catalytic methods that improve yield and reduce waste. These advancements align with the growing emphasis on sustainable chemistry practices in pharmaceutical research.
Another exciting application of this compound lies in its role as an intermediate in the production of functional materials. Beyond its pharmaceutical relevance, (4-Methyl-1H-indol-3-yl)methanol has been explored for its potential use in organic electronics. The indole moiety's ability to contribute to π-conjugated systems makes it a candidate for developing new materials with applications in optoelectronics and photovoltaics. Such interdisciplinary applications underscore the broad utility of this versatile compound.
The chemical properties of (4-Methyl-1H-indol-3-yl)methanol, including its solubility and reactivity, also play a crucial role in determining its feasibility as a building block for larger molecules. Researchers have optimized protocols for handling this compound under various conditions, ensuring reproducibility and scalability in synthetic processes. These efforts are essential for translating laboratory discoveries into viable drug candidates.
In conclusion, (4-Methyl-1H-indol-3-yl)methanol (CAS No. 1090903-92-6) represents a fascinating compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it a valuable scaffold for drug discovery, while its broader applications extend to materials science and beyond. As research continues to uncover new ways to harness its properties, this compound is poised to remain at the forefront of scientific innovation.
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